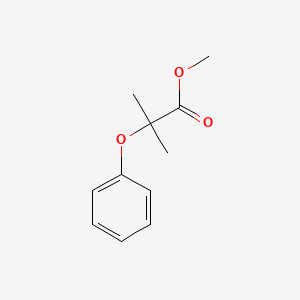

Methyl 2-phenoxyisobutyrate

CAS No.: 72278-52-5

Cat. No.: VC3920223

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72278-52-5 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | methyl 2-methyl-2-phenoxypropanoate |

| Standard InChI | InChI=1S/C11H14O3/c1-11(2,10(12)13-3)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |

| Standard InChI Key | UAQIYYDCUSJYRL-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)OC)OC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C(=O)OC)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Methyl 2-phenoxyisobutyrate features a phenoxy group attached to a branched ester backbone. Key identifiers include:

The compound’s 3D conformation reveals a planar phenoxy ring and a sterically hindered ester group, influencing its reactivity and solubility .

Synthesis and Industrial Production

Synthetic Routes

Methyl 2-phenoxyisobutyrate is synthesized via esterification of 2-methyl-2-phenoxypropionic acid with methanol, catalyzed by sulfuric acid . A patented method involves:

-

Alkylation of Phenol Derivatives:

-

Oxime Formation:

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | KOH, DMSO, 50°C, 3 hrs | 50 |

| Oxime Formation | NHOH·HCl, pyridine, reflux | 70–80 |

Industrial Scalability

Optimized protocols use continuous reactors and fractional distillation to enhance purity (>98%) and throughput . Solvent recovery systems minimize waste, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible with organic solvents (e.g., ethyl ether, chloroform); limited water solubility .

-

Hydrolytic Sensitivity: Undergoes hydrolysis in acidic/basic media to yield 2-methyl-2-phenoxypropionic acid .

Spectroscopic Data

Pharmacological Applications

Hypolipidemic and Hypocholesterolemic Activity

Methyl 2-phenoxyisobutyrate derivatives exhibit:

-

H1 Receptor Antagonism: Selective inhibition of histamine receptors, reducing allergic responses without cardiovascular side effects .

-

Therapeutic Index: 10-fold higher than clofibrate analogs, enhancing safety in long-term use .

Hepatoprotective and Choleretic Effects

-

Veterinary Use: Sodium salts of related acids (e.g., HEPAGEN®) show efficacy in liver protection and bile secretion .

-

Bioavailability: Quaternary ammonium salts (e.g., betaine complexes) improve solubility and reduce irritation compared to sodium salts .

Analytical Methods

Chromatographic Techniques

Quality Control Specifications

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <0.1% (ICH Q3C) |

| Heavy Metals | <10 ppm (USP <231>) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume